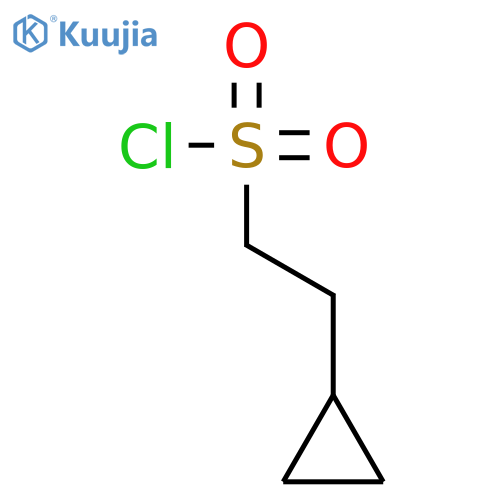Cas no 1196155-54-0 (Cyclopropaneethanesulfonyl chloride)

1196155-54-0 structure
商品名:Cyclopropaneethanesulfonyl chloride
Cyclopropaneethanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- Cyclopropaneethanesulfonyl chloride
- 2-cyclopropylethanesulfonyl chloride
- AB69797
- 1196155-54-0
- 857-469-7
- AT45492
- 2-cyclopropylethane-1-sulfonyl chloride
- AKOS006334040
- 2-cyclopropylethane-1-sulfonylchloride
- DA-34929
- EN300-116132
- SCHEMBL17803560
-
- インチ: InChI=1S/C5H9ClO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2
- InChIKey: QJVYBAAMABSOKJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 168.0011784Da
- どういたいしつりょう: 168.0011784Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
Cyclopropaneethanesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-116132-0.05g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 0.05g |
$179.0 | 2023-05-26 | |
| Enamine | EN300-116132-10.0g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 10g |
$3315.0 | 2023-05-26 | |
| Enamine | EN300-116132-1.0g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 1g |
$770.0 | 2023-05-26 | |
| Enamine | EN300-116132-0.25g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 0.25g |
$383.0 | 2023-05-26 | |
| Enamine | EN300-116132-2.5g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 2.5g |
$1509.0 | 2023-05-26 | |
| Aaron | AR01A2UW-100mg |
2-Cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 100mg |
$284.00 | 2025-02-09 | |
| Aaron | AR01A2UW-500mg |
2-Cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 500mg |
$669.00 | 2025-02-09 | |
| Aaron | AR01A2UW-1g |
2-Cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 1g |
$850.00 | 2025-02-09 | |
| 1PlusChem | 1P01A2MK-250mg |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 250mg |
$380.00 | 2025-03-04 | |
| 1PlusChem | 1P01A2MK-2.5g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 2.5g |
$1507.00 | 2025-03-04 |
Cyclopropaneethanesulfonyl chloride 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
1196155-54-0 (Cyclopropaneethanesulfonyl chloride) 関連製品
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1189426-16-1(Sulfadiazine-13C6)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
